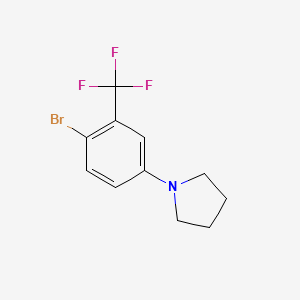

1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine

描述

1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine is a pyrrolidine derivative featuring a phenyl ring substituted with a bromine atom at the para position and a trifluoromethyl (CF₃) group at the meta position. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of complex heterocycles. Its synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling reactions, with yields ranging from 79% to 99% depending on the protocol . For instance, describes its use as a precursor in synthesizing thiol-functionalized benzosiloxaboroles, while highlights its role in Pd-catalyzed cross-coupling with 4-methoxy-3-nitroaniline, achieving a near-quantitative yield (99%) .

The bromine and CF₃ substituents enhance the compound’s reactivity in electrophilic aromatic substitution and metal-mediated reactions. Its electron-withdrawing CF₃ group also influences electronic properties, making it valuable in designing pharmacologically active molecules or functional materials.

属性

IUPAC Name |

1-[4-bromo-3-(trifluoromethyl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3N/c12-10-4-3-8(16-5-1-2-6-16)7-9(10)11(13,14)15/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAADJOKDWETRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650571 | |

| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-86-1 | |

| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-(trifluoromethyl)benzaldehyde and pyrrolidine.

Reaction Conditions: The key step involves the condensation of 4-bromo-3-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.

化学反应分析

1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction:

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various reactions such as:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, allowing for the formation of different derivatives.

- Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling, which are essential for constructing complex molecular architectures.

Medicinal Chemistry

The compound is being explored for its potential pharmacological properties:

- Anticancer Activity : Derivatives of this compound have demonstrated significant inhibition of cancer cell proliferation across various cell lines (e.g., A549 for lung cancer, HCT-116 for colon cancer) through MTT assays.

- Enzymatic Inhibition : It may act as an inhibitor of metalloproteases, which are implicated in diseases such as cancer and cardiovascular disorders . This suggests potential therapeutic applications in conditions characterized by excessive proteolytic activity.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens, indicating that this compound may also possess such properties .

Material Science

In material science, this compound is utilized in the development of new materials with specific properties, including polymers and coatings that require enhanced chemical stability and durability due to the presence of fluorinated groups .

Case Studies

Recent studies have focused on synthesizing derivatives based on this compound to evaluate their biological activities:

- Anticancer Studies : Research has synthesized new combinations involving different amino groups derived from this compound. The most potent derivatives exhibited significant inhibition of cell cycle progression and tubulin polymerization, indicating their potential as novel therapeutic agents for cancer treatment .

- Antimicrobial Activity : A collection of trifluoromethyl phenyl derivatives has been tested against Staphylococcus aureus, showing low minimum inhibitory concentrations (MIC). These findings suggest that the trifluoromethyl group enhances antibacterial efficacy .

- Enzyme Inhibition : A study reported that pyrrolidine carboxamides based on this structure were identified as potent inhibitors of enoyl acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. The optimization process led to compounds with over 160-fold improved potency compared to initial candidates .

作用机制

it is believed to interact with specific molecular targets and pathways, such as neurotransmitter receptors or enzymes, to exert its effects . Further research is needed to elucidate the precise mechanisms involved.

相似化合物的比较

Table 1: Structural Comparison of Selected Pyrrolidine Derivatives

Key Observations:

- Substituent Position and Electronic Effects : The bromine and CF₃ groups in the target compound create a sterically hindered and electron-deficient aromatic ring, enhancing its reactivity in cross-coupling reactions compared to analogs lacking bromine (e.g., 1-(4-CF₃-phenyl)pyrrolidine) .

- Biological Relevance : Pyridine derivatives like UDO and UDD () exhibit antiparasitic activity via CYP51 inhibition, suggesting that the target compound’s CF₃-substituted phenyl group could similarly modulate bioactivity .

Key Observations:

- Catalytic Efficiency : The target compound’s synthesis benefits from Pd catalysts (e.g., [Pd(crotyl)Cl]₂), achieving higher yields (99%) in cross-coupling compared to analogs like 1-(4-CF₃-phenyl)pyrrolidine (93%) .

- Functional Group Compatibility : The nitro group in pyrrolopyridine derivatives () increases electrophilicity but may reduce stability under reducing conditions compared to bromine-CF₃ systems .

Physical and Chemical Properties

Table 3: Physical Properties of Selected Analogs

Key Observations:

- Thermal Stability : Sulfonyl-containing analogs (e.g., 1-{[3-CF₃-phenyl]sulfonyl}pyrrolidine) exhibit higher predicted boiling points (348.9°C) due to stronger intermolecular forces .

- Solubility: The target compound’s bromine and CF₃ groups likely increase hydrophobicity, favoring solubility in non-polar solvents, whereas pyrrolopyridine derivatives () with nitro groups may exhibit polar solubility .

生物活性

1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine is a pyrrolidine derivative that has garnered interest due to its potential biological activities. The compound features a trifluoromethyl group and a brominated phenyl ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological effects, supported by various studies and data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing pyrrolidine structures exhibit significant antimicrobial properties. A study synthesized several pyrrolidine derivatives, including this compound, and tested their efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Standard Antibiotic (e.g., Ciprofloxacin) | 8 | 16 |

This table illustrates the comparative antimicrobial efficacy, highlighting the potential of the compound as a lead in antibiotic development .

Anticancer Properties

The anticancer activity of this compound was explored in various cancer cell lines. Notably, it demonstrated selective cytotoxicity towards human breast cancer cells (MCF-7) while exhibiting minimal toxicity to normal fibroblast cells.

- Study Findings :

Neuropharmacological Effects

The neuropharmacological profile of the compound suggests potential applications in treating neurological disorders. Preliminary studies indicate that it acts as an antagonist at specific neuropeptide receptors, which are implicated in stress response and appetite regulation.

- Key Findings :

Case Studies

Several case studies have been documented to evaluate the biological activity of similar pyrrolidine derivatives:

-

Case Study on Antimicrobial Activity :

A series of pyrrolidine derivatives were synthesized and evaluated for their antibacterial activity against Mycobacterium tuberculosis. Compounds with similar structural motifs showed MIC values ranging from 5 to 50 µM, suggesting that modifications in the substituents significantly affect activity . -

Case Study on Anticancer Activity :

In a study examining growth inhibition in cancer cell lines, two derivatives were highlighted for their potent activity against tumorigenic cells while sparing healthy cells. This selectivity is crucial for developing safer cancer therapies .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine, and how can purity be optimized?

- Methodology :

- Precursor Selection : Use brominated phenyl intermediates (e.g., 4-bromo-3-(trifluoromethyl)phenyl derivatives) as starting materials, analogous to protocols for synthesizing 1-(4-bromophenyl)pyrrolidine .

- Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrrolidine moiety. Ensure anhydrous conditions and inert atmospheres to minimize side reactions.

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) can achieve ≥97% purity, as demonstrated for structurally related bromophenyl-pyrrolidine derivatives .

- Quality Control : Validate purity via melting point analysis (target range: 105–106°C for analogous compounds) and HPLC with UV detection at 254 nm .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray Crystallography : Resolve the crystal structure to confirm substituent positioning, as done for dispiro-pyrrolidine derivatives .

- Spectroscopy :

- NMR : Use NMR to assess the electronic environment of the trifluoromethyl group and NMR for pyrrolidine ring conformation .

- FT-IR : Identify C-Br stretching vibrations (~550–600 cm) and pyrrolidine ring vibrations .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict reactivity sites .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Hazard Mitigation : Despite limited GHS data for similar compounds, assume potential toxicity. Use fume hoods, nitrile gloves, and PPE (safety goggles, lab coats) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How do the bromine and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Electronic Effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the bromine site, facilitating nucleophilic substitution. Quantify using Hammett constants ( for -CF) .

- Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., 4-bromo-3-methylphenyl derivatives) under identical conditions. Monitor progress via GC-MS or NMR kinetics .

- Contradiction Resolution : If unexpected side products form (e.g., pyrrolidine ring opening), use high-resolution mass spectrometry (HRMS) to identify intermediates .

Q. What strategies can resolve contradictions in biological activity data for this compound in drug discovery?

- Methodology :

- In Vitro Assays : Test against Mycobacterium tuberculosis (H37Rv strain) using microplate Alamar Blue assays, referencing diarylpyrrole antitubercular agents .

- Structure-Activity Relationship (SAR) : Modify the pyrrolidine ring (e.g., introduce methyl groups) or vary the aryl substituents to isolate key pharmacophores .

- Data Validation : Replicate conflicting studies under standardized conditions (e.g., pH 7.4, 37°C) and use statistical tools (e.g., ANOVA) to assess significance .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes or bacterial enoyl-ACP reductases. Validate with experimental IC values .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds and hydrophobic interactions with PyMOL .

- ADMET Prediction : Apply SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP inhibition .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodology :

- Reproducibility Checks : Synthesize the compound using literature protocols (e.g., from ) and compare melting points via differential scanning calorimetry (DSC).

- Spectroscopic Re-analysis : Re-run NMR under standardized conditions (e.g., 500 MHz, CDCl) and reference internal standards (e.g., TMS for ) .

- Collaborative Verification : Share samples with independent labs for cross-validation, as done in crystallography studies .

Applications in Advanced Material Science

Q. Can this compound serve as a precursor for electroactive materials?

- Methodology :

- Electrochemical Studies : Perform cyclic voltammetry (CH Instruments) in acetonitrile with 0.1 M TBAPF. Compare redox potentials to fulleropyrrolidine derivatives .

- Polymer Integration : Incorporate into conjugated polymers via electropolymerization. Characterize conductivity with four-probe measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。